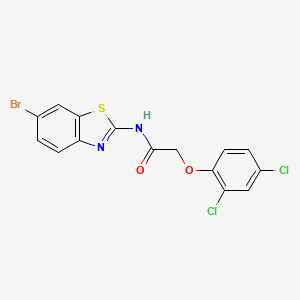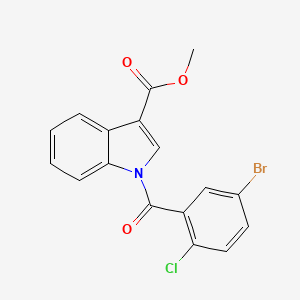![molecular formula C19H19Cl2N3O3S B3522847 2-(2,4-dichlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3522847.png)
2-(2,4-dichlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide
Descripción general
Descripción
“2-(2,4-dichlorophenoxy)acetic acid” (2,4-D) was the first synthetic herbicide to be commercially developed and has commonly been used as a broadleaf herbicide for over 60 years . It is a selective herbicide that kills dicots without affecting monocots .
Synthesis Analysis
The synthesis of related compounds like “2-(2,4-dichlorophenoxy)acetic acid” (2,4-D) often involves reactions with 2,4-dichlorophenol .Molecular Structure Analysis
The molecular formula of “2-(2,4-dichlorophenoxy)acetic acid” is C8H5Cl2O3 . Its average mass is 220.030 Da and its monoisotopic mass is 218.962128 Da .Chemical Reactions Analysis
In a study, aluminum hydroxides were synthesized by anodic dissolution of a sacrificial aluminum anode and used for the adsorption of a herbicide similar to “2-(2,4-dichlorophenoxy)acetic acid” from an aqueous solution .Physical and Chemical Properties Analysis
“2-(2,4-dichlorophenoxy)propionic acid” has a density of 1.3965 (rough estimate), a melting point of 110-112°C (lit.), a boiling point of 335.78°C (rough estimate), a flash point of 164.5°C, and a water solubility of 829mg/L (25 ºC) .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-morpholin-4-ylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3S/c20-13-5-6-17(14(21)11-13)27-12-18(25)23-19(28)22-15-3-1-2-4-16(15)24-7-9-26-10-8-24/h1-6,11H,7-10,12H2,(H2,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTATSQXPOVSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,4-dimethoxyphenyl)-N-[7-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-9H-fluoren-2-yl]acetamide](/img/structure/B3522789.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B3522792.png)
![ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3522800.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B3522810.png)

![2-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3522822.png)
![N-[4-(aminosulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3522829.png)
![2-(2-methoxyphenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B3522837.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3522842.png)
![ethyl 1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B3522854.png)
